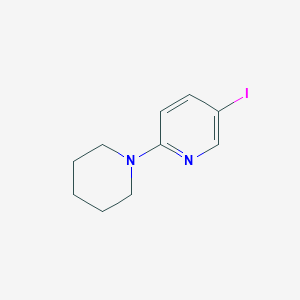

5-Iodo-2-(piperidin-1-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Iodo-2-(piperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C10H13IN2 and its molecular weight is 288.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Here are some notable applications:

- Antiviral Activity : Research has indicated that derivatives of piperidine compounds, including those with pyridine rings, exhibit significant activity against HIV-1. For instance, certain piperidine derivatives have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in HIV treatment regimens .

- Antimicrobial Properties : Studies have demonstrated that compounds containing piperidine and pyridine can possess antibacterial and antifungal activities. For example, derivatives similar to 5-Iodo-2-(piperidin-1-yl)pyridine have been synthesized and tested for efficacy against various strains of bacteria and fungi, revealing promising results in inhibiting growth .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules:

- Synthesis of Piperidine Derivatives : The compound can be utilized as a building block for synthesizing various piperidine derivatives through palladium-catalyzed reactions. These reactions often yield high selectivity and efficiency, making them valuable in drug discovery processes .

- Functionalization Reactions : The presence of the iodine atom allows for further functionalization through nucleophilic substitution reactions. This characteristic is exploited to introduce diverse functional groups, enhancing the compound's versatility in synthetic organic chemistry .

Case Study 1: Antiviral Development

A study focused on the synthesis of novel NNRTIs derived from piperidine structures demonstrated that modifications at the pyridine ring could significantly enhance antiviral potency. The this compound derivative was evaluated alongside other compounds, showing improved interaction with HIV reverse transcriptase compared to existing drugs .

Case Study 2: Antimicrobial Screening

Another investigation involved synthesizing a series of this compound analogs and assessing their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated several compounds with potent inhibitory effects, suggesting that structural modifications could lead to new antimicrobial agents .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at position 5 serves as an effective leaving group due to pyridine's electron-withdrawing nature. Key reactions include:

Mechanism : Oxidative addition of Pd⁰ to the C–I bond, followed by transmetallation and reductive elimination. The bulky piperidine group at position 2 directs coupling to position 5 .

Piperidine Functionalization

The piperidine ring undergoes modifications via:

N-Alkylation

-

Reacts with alkyl halides (e.g., bromoethane) under basic conditions (K₂CO₃, DMF) to form quaternary ammonium salts .

Ring-Opening Reactions

Electrophilic Substitution

The pyridine ring participates in electrophilic reactions at position 4 (meta to piperidine):

| Reaction | Reagent | Product | Selectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-5-iodo-2-(piperidin-1-yl)pyridine | 85% | |

| Halogenation | Cl₂, FeCl₃ | 4-Chloro-5-iodo-2-(piperidin-1-yl)pyridine | 78% |

Note : Piperidine’s electron-donating effect deactivates the ring but directs electrophiles to position 4 .

Reductive Deiodination

Cross-Coupling via Radical Pathways

Stability and Reaction Optimization

Propriétés

Numéro CAS |

494771-66-3 |

|---|---|

Formule moléculaire |

C10H13IN2 |

Poids moléculaire |

288.13 g/mol |

Nom IUPAC |

5-iodo-2-piperidin-1-ylpyridine |

InChI |

InChI=1S/C10H13IN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |

Clé InChI |

UFCQENQPJATRBG-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(CC1)C2=NC=C(C=C2)I |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.